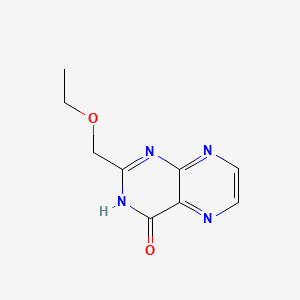
4(3H)-Pteridinone, 2-(ethoxymethyl)-
Cat. No. B1651772
Key on ui cas rn:
133914-85-9
M. Wt: 206.20 g/mol
InChI Key: SFWVULIFVPNTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05270465
Procedure details


3.5 g (0.024 mole) of a 40% aqueous solution of glyoxal are added to a suspension of 3.7 g (0.020 mole) of 5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone in 30 ml of water. The mixture is brought gradually to reflux and kept refluxing for 1 hour. After the addition of Norit, refluxing is continued for a further 10 minutes and the reaction mixture is then filtered. The aqueous solution obtained is extracted with dichloromethane. These organic extracts are treated as in section c of Example 25. Yld: 2.5 g (61%), m.p. 168°-169° C. The product is identical to that obtained in Example 1.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
5,6-diamino-2-(ethoxymethyl)-4(3H)-pyrimidinone
Quantity
3.7 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]=O)=O.[NH2:5][C:6]1[C:7](=[O:17])[NH:8][C:9]([CH2:13][O:14][CH2:15][CH3:16])=[N:10][C:11]=1[NH2:12].C>O>[CH2:15]([O:14][CH2:13][C:9]1[NH:8][C:7](=[O:17])[C:6]2[C:11](=[N:12][CH:1]=[CH:3][N:5]=2)[N:10]=1)[CH3:16]
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
kept refluxing for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous solution obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
These organic extracts are treated as in section c of Example 25
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that obtained in Example 1
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OCC1=NC2=NC=CN=C2C(N1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
